molecular formula C16H21N3O3S B2669706 N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide CAS No. 1197702-07-0

N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide

Cat. No.: B2669706
CAS No.: 1197702-07-0
M. Wt: 335.42
InChI Key: FNKQRCUOORKFKN-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a methanesulfonyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.

    Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.

    Attachment of the methanesulfonyl-substituted phenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the final amide bond: This step often involves coupling reactions using reagents like carbodiimides or other activating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of base or acid catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-cyclopropylethyl)-2-[(5-methylphenyl)amino]acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonylphenyl)amino]acetamide

Uniqueness

The uniqueness of N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These differences could be exploited in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-11-4-7-13(23(3,21)22)8-14(11)18-9-15(20)19-16(2,10-17)12-5-6-12/h4,7-8,12,18H,5-6,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKQRCUOORKFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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